4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes a chloro group, two methoxy groups, a pyridinyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-methyl-2-pyridinamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
- 4-chloro-2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
- 4-chloro-2,5-dimethoxy-N-(2-methylpyridin-2-yl)benzenesulfonamide
- 4-bromo-2,5-dimethoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide These compounds share similar structural features but differ in the position or nature of substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and potential applications.
Properties
CAS No. |
1087646-83-0 |
---|---|
Molecular Formula |
C14H15ClN2O4S |
Molecular Weight |
342.8g/mol |
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O4S/c1-9-4-5-16-14(6-9)17-22(18,19)13-8-11(20-2)10(15)7-12(13)21-3/h4-8H,1-3H3,(H,16,17) |
InChI Key |
HRHHYWIGQMRQFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.